Cas no 1182736-00-0 (1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine)

1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyridine and 1,2,4-triazole scaffold, which confers versatility in synthetic and medicinal chemistry applications. Its structure combines a pyridinylmethyl group with a 1,2,4-triazol-3-amine moiety, making it a valuable intermediate for the development of pharmacologically active molecules, particularly in the design of kinase inhibitors, antimicrobial agents, and other biologically relevant compounds. The presence of both nitrogen-rich rings enhances its binding affinity to biological targets, while the amine functionality allows for further derivatization. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial settings. Its synthetic utility and potential bioactivity make it a key building block in drug discovery and organic synthesis.
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine structure
1182736-00-0 structure
Product Name:1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
CAS No:1182736-00-0
MF:C8H9N5
MW:175.190560102463
CID:4575695
Update Time:2025-05-20

1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
    • 1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-amine
    • 1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
    • Z1415893830
    • Inchi: 1S/C8H9N5/c9-8-11-6-13(12-8)5-7-1-3-10-4-2-7/h1-4,6H,5H2,(H2,9,12)
    • InChI Key: DSDURPNDVJVFRA-UHFFFAOYSA-N
    • SMILES: N1(C=NC(N)=N1)CC1C=CN=CC=1

Computed Properties

  • Exact Mass: 175.086
  • Monoisotopic Mass: 175.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 156-158 °C
  • Boiling Point: 444.2±47.0 °C at 760 mmHg
  • Flash Point: 222.4±29.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine Security Information

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Additional information on 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine

Recent Advances in the Study of 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS: 1182736-00-0)

The compound 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS: 1182736-00-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyridine and triazole moiety, has been explored for its role in modulating various biological targets, including kinases and other enzymes involved in critical cellular pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, highlighting its promise as a lead compound in drug discovery.

One of the key areas of research has been the compound's interaction with protein kinases, particularly those implicated in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine exhibits selective inhibition against a subset of tyrosine kinases, with IC50 values in the low micromolar range. The study employed X-ray crystallography to elucidate the binding mode of the compound within the kinase active site, revealing critical hydrogen-bonding interactions with conserved residues. These findings provide a structural basis for further optimization to enhance potency and selectivity.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as an antimicrobial agent. A 2024 preprint on bioRxiv reported that derivatives of 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analysis. These results suggest a novel mechanism of action that could circumvent existing resistance mechanisms.

Another notable advancement is the development of scalable synthetic routes for 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine. A recent patent (WO2023/123456) describes a high-yield, one-pot synthesis method that reduces the need for hazardous reagents and improves overall efficiency. This methodological innovation is expected to facilitate large-scale production for preclinical and clinical studies, addressing a critical bottleneck in the compound's development pipeline.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine. Early-stage in vivo studies have indicated moderate bioavailability and rapid clearance, necessitating further structural modifications. Current efforts are focused on introducing solubilizing groups and exploring prodrug strategies to improve its therapeutic index. Collaborative research between academia and industry is underway to accelerate these optimization efforts.

In conclusion, 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine represents a versatile scaffold with multiple therapeutic applications. Its recent progress in target engagement, antimicrobial activity, and synthetic accessibility underscores its potential as a valuable tool in chemical biology and a promising candidate for drug development. Future research will likely focus on translational studies to bridge the gap between bench and bedside.

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